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Tolinapant Safety Profile & Management Guide

Mechanism of Action Tolinapant is an oral, non-peptidomimetic antagonist of cellular and X-linked

Inhibitor of Apoptosis Proteins (cIAP1/2 and XIAP). By promoting apoptosis and inducing necroptosis in T-

cell lymphoma models, it has shown clinical activity in relapsed/refractory lymphomas [1].

Summary of Common Adverse Events The table below summarizes the most frequent treatment-related

adverse events (AEs) from the phase 1/2 clinical trial (NCT02503423). Data is primarily from patients with

relapsed/refractory Peripheral T-Cell Lymphoma (PTCL) and Cutaneous T-Cell Lymphoma (CTCL)

receiving the recommended Phase 2 dose (RP2D) of 180 mg daily on a weekly schedule [2] [1].

Adverse
Event

All Grades
Incidence
(PTCL)

All Grades
Incidence
(CTCL)

Grade 3+
Incidence
(Pooled)

Notes / Management
Context

Increased
Lipase

35.4% [2] 37.3% [2] 15.3% [2] Often asymptomatic;
monitor levels.

Rash 26.3% [2] 25.5% [2] 9% [2] More common in CTCL;
manage supportively.
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Adverse
Event

All Grades
Incidence
(PTCL)

All Grades
Incidence
(CTCL)

Grade 3+
Incidence
(Pooled)

Notes / Management
Context

Increased
Amylase

27.3% [2] 23.5% [2] 6.7% [2] Often asymptomatic;
monitor levels.

Fatigue 16.2% [2] Information
missing

Information
missing

Reported in phase 1;
most were low grade [3].

Increased
ALT

15.2% [2] 15.7% [2] Information
missing

Information missing

Increased
AST

16.2% [2] 15.7% [2] Information
missing

Information missing

Diarrhea 10.1% [2] 17.6% [2] 0% (G3+) [1] Mostly low grade;
manage supportively.

Nausea 9.1% [2] 11.8% [2] 0% (G3+) [1] Mostly low grade;
manage supportively.

Vomiting Information
missing

Information
missing

0% (G3+) [1] Reported in phase 1;
most were low grade [3].

Dose-Limiting Toxicities (DLTs) & Maximum Tolerated Dose (MTD)

MTD: The Maximum Tolerated Dose was established at 210 mg/day in the phase 1 study [3].

RP2D: The Recommended Phase 2 Dose is 180 mg/day [2] [3] [1].
Primary DLT: The dose-limiting toxicity observed was Grade 3 increased lipase, with or without

increased amylase [3].

Frequently Asked Questions for Clinical Trial Protocols

What is the recommended schedule for administering Tolinapant? The established schedule in the phase

2 trial is 180 mg taken orally once daily on Days 1-7 and 15-22 of each 28-day cycle [2] [1]. This "one

week on, one week off" approach helps manage chronic toxicity.
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How should pancreatic enzyme elevation be managed?

Monitoring: Regular monitoring of serum lipase and amylase is recommended.
Asymptomatic Elevation: Asymptomatic, grade 3 or 4 elevations in lipase or amylase were the most

common higher-grade lab abnormalities but did not always require treatment interruption [2] [1].
Symptomatic Pancreatitis: This is a rare but serious AE. In the phase 2 study, Grade 4 pancreatitis

was identified in 1% of patients (2 subjects) [1]. Protocols should include clear guidelines for dose
holding and discontinuation in cases of confirmed pancreatitis.

What supportive care is recommended for gastrointestinal events like nausea, vomiting, and diarrhea?

The clinical data indicates that nausea, vomiting, and diarrhea are typically low-grade (Grade 1-2) and can be

managed with standard supportive care [1]. Prophylactic use of antiemetics at the start of each cycle should

be considered per institutional standards.

Are there any unique immune-related adverse events to monitor? Yes, although less common, the

following have been reported [2]:

Facial Nerve Disorder: Grade 2-3 events were reported in several patients.
Cytokine Release Syndrome (CRS): Reported in two patients within the PTCL cohort.

Tumor Flare: Reported in 11.8% of patients in the CTCL cohort.

Experimental Protocol & Safety Monitoring

Recommended Safety Assessments per Protocol (CRAIN Trial) The CRAIN trial protocol provides a

framework for safety monitoring in combination regimens. The DLT assessment period was 12 weeks from

the start of treatment, with the following events considered DLTs if related to Tolinapant [4] [5]:

Grade 4 neutropenia lasting ≥ 7 days.

Grade 3 or 4 febrile neutropenia.
Grade 3 or 4 thrombocytopenia.

Any other Grade 3 or 4 non-hematologic AE (with specific exceptions).
Death.

Diagram: Tolinapant Safety Monitoring & Management Pathway The following diagram outlines a

logical workflow for managing key adverse events based on the clinical trial data.
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Laboratory AEs (e.g., Lipase/Amylase) Gastrointestinal AEs (Nausea/Vomiting/Diarrhea)
Other Notable AEs

Start: Adverse Event (AE) Detection
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Elevation Grade 1-2 Event

Rash, Fatigue,
Facial Nerve Disorder,

Cytokine Release Syndrome

Continue monitoring per protocol.
Dose interruption per guidelines. Symptomatic (Suspected Pancreatitis)

HOLD Dose

Provide supportive care
(antiemetics, fluids).
Continue treatment.

Manage supportively.
Assess for dose modification
based on severity/guidelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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